REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH2:8][C:9](N)=[O:10]>[Ni]>[C:9](=[O:10])([O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[NH2:8]
|
Name
|
918
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is then raised to 150° C. in the course of 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
FILTRATION
|
Details
|
After filtering off the exchanger, excess hexyl alcohol
|
Type
|
DISTILLATION
|
Details
|
is distilled off under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |